molecular formula C7H12ClNS B13523265 1-(3,5-Dimethylthiophen-2-yl)methanaminehydrochloride

1-(3,5-Dimethylthiophen-2-yl)methanaminehydrochloride

Cat. No.: B13523265
M. Wt: 177.70 g/mol
InChI Key: HCBLEXBSTHRBMW-UHFFFAOYSA-N
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Description

1-(3,5-Dimethylthiophen-2-yl)methanaminehydrochloride is a chemical compound with the molecular formula C7H11NS·HCl and a molecular weight of 177.7 g/mol . This compound is characterized by the presence of a thiophene ring substituted with two methyl groups at positions 3 and 5, and an amine group attached to the methanamine moiety. The hydrochloride salt form enhances its stability and solubility in aqueous solutions .

Preparation Methods

The synthesis of 1-(3,5-Dimethylthiophen-2-yl)methanaminehydrochloride typically involves the following steps:

Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

1-(3,5-Dimethylthiophen-2-yl)methanaminehydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3,5-Dimethylthiophen-2-yl)methanaminehydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethylthiophen-2-yl)methanaminehydrochloride involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The thiophene ring can participate in π-π interactions and other non-covalent interactions, contributing to the compound’s overall biological effects .

Comparison with Similar Compounds

1-(3,5-Dimethylthiophen-2-yl)methanaminehydrochloride can be compared with other similar compounds such as:

    2-(3,5-Dimethylthiophen-2-yl)ethanaminehydrochloride: This compound has an ethylamine group instead of a methanamine group, leading to differences in reactivity and biological activity.

    3,5-Dimethylthiophen-2-yl)methanaminehydrobromide: The bromide salt form may exhibit different solubility and stability properties compared to the hydrochloride salt.

    1-(3,5-Dimethylthiophen-2-yl)propanaminehydrochloride: The presence of a propanamine group can alter the compound’s chemical and biological properties.

Properties

Molecular Formula

C7H12ClNS

Molecular Weight

177.70 g/mol

IUPAC Name

(3,5-dimethylthiophen-2-yl)methanamine;hydrochloride

InChI

InChI=1S/C7H11NS.ClH/c1-5-3-6(2)9-7(5)4-8;/h3H,4,8H2,1-2H3;1H

InChI Key

HCBLEXBSTHRBMW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(S1)CN)C.Cl

Origin of Product

United States

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